

Application Notes and Protocols for Immunohistochemical Analysis of SHP389-Treated Tumors

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Compound of Interest		
Compound Name:	SHP389	
Cat. No.:	B15574588	Get Quote

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Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2][3][4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[5] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[1][5] SHP389 stabilizes SHP2 in an inactive, auto-inhibited conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells driven by RTK signaling.[1][6][7]

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tumors treated with **SHP389**. The primary focus is on the detection of phosphorylated extracellular signal-regulated kinase (p-ERK), a key downstream biomarker of SHP2 activity. A decrease in p-ERK levels in tumor tissue following **SHP389** treatment serves as a pharmacodynamic marker of target engagement and pathway inhibition.[1]

Signaling Pathway and Mechanism of Action

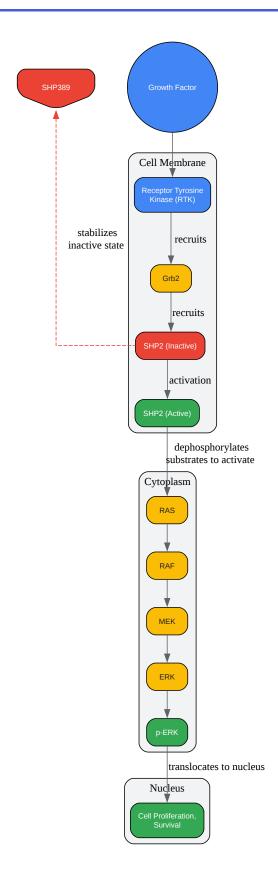


Methodological & Application

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SHP2 functions as a crucial signal transducer downstream of RTKs. Upon growth factor binding, autophosphorylated RTKs recruit adaptor proteins like Grb2, which in turn recruits SHP2. SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade. SHP389, by locking SHP2 in its inactive state, prevents this signaling cascade, resulting in reduced ERK phosphorylation.





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Caption: SHP2 signaling pathway and the inhibitory action of SHP389.



Experimental Protocols Immunohistochemistry Protocol for p-ERK in FFPE Tumor Sections

This protocol outlines the steps for the detection of phosphorylated ERK (p-ERK) in formalin-fixed paraffin-embedded (FFPE) tumor tissue sections from preclinical models treated with **SHP389**.

Materials and Reagents:

- FFPE tumor tissue sections (4-5 μm) on positively charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
- Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST)
- Peroxidase Block: 3% Hydrogen Peroxide in methanol or water
- Blocking Buffer: 5% Normal Goat Serum in TBST
- Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody
- Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin counterstain
- Mounting Medium
- Coplin jars



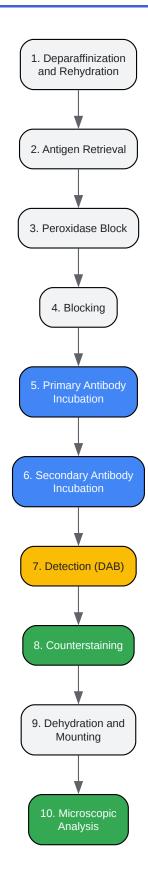




- · Humidified chamber
- Light microscope

Experimental Workflow:





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Caption: Immunohistochemistry experimental workflow.



Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) for 2 x 5 minutes.
 - Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes),
 70% (1 x 3 minutes).
 - Rinse with deionized water for 5 minutes.
- Antigen Retrieval:
 - Pre-heat Antigen Retrieval Buffer in a water bath or pressure cooker to 95-100°C.
 - Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
 - Allow slides to cool to room temperature (approximately 20-30 minutes).
 - Rinse slides with deionized water and then with Wash Buffer (TBST).
- Peroxidase Block:
 - Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse slides 3 x 5 minutes with Wash Buffer.
- Blocking:
 - Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-p-ERK antibody in Blocking Buffer to the manufacturer's recommended concentration.



- Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides 3 x 5 minutes with Wash Buffer.
 - Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.

Detection:

- Rinse slides 3 x 5 minutes with Wash Buffer.
- Prepare the DAB substrate solution according to the manufacturer's instructions.
- Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing the slides with deionized water.

Counterstaining:

- Counterstain with hematoxylin for 30-60 seconds.
- Rinse with deionized water.
- "Blue" the sections in a gentle stream of tap water or a bluing reagent.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).
 - Clear in xylene (or substitute) for 2 x 2 minutes.
 - Coverslip with a permanent mounting medium.
- Analysis:



 Examine the slides under a light microscope. Positive staining for p-ERK will appear as a brown precipitate, primarily in the nucleus and cytoplasm of tumor cells. The intensity and percentage of positive cells can be quantified using various scoring methods (e.g., Hscore).

Data Presentation

Quantitative analysis of IHC staining is crucial for evaluating the in vivo efficacy of **SHP389**. The H-score (Histoscore) is a commonly used semi-quantitative method that combines the staining intensity and the percentage of positive cells.

H-Score Calculation:

H-Score = $[1 \times (\% \text{ of cells with weak staining})] + [2 \times (\% \text{ of cells with moderate staining})] + [3 \times (\% \text{ of cells with strong staining})]$

The H-score ranges from 0 to 300.

Table 1: Example Quantitative IHC Data for p-ERK in SHP389-Treated Tumors

Treatment Group	Dose (mg/kg)	Staining Intensity (Mean ± SD)	Percentage of Positive Cells (%) (Mean ± SD)	H-Score (Mean ± SD)
Vehicle Control	0	2.8 ± 0.4	85 ± 7	240 ± 25
SHP389	25	1.2 ± 0.3	30 ± 10	50 ± 15
SHP389	50	0.5 ± 0.2	10 ± 5	15 ± 8

Conclusion

This document provides a comprehensive guide for the immunohistochemical analysis of **SHP389**-treated tumors. The detailed protocol for p-ERK staining allows for the robust assessment of **SHP389**'s pharmacodynamic effects in preclinical tumor models. The provided diagrams and data presentation formats are intended to facilitate experimental design,



execution, and interpretation, ultimately aiding in the development of novel cancer therapeutics targeting the SHP2 pathway.

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